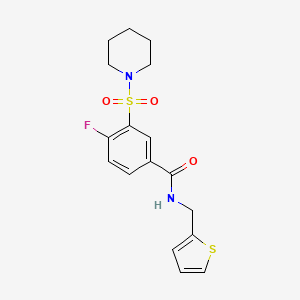![molecular formula C20H22O4 B4949364 4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde](/img/structure/B4949364.png)
4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AEB, and it has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde is not fully understood, but it has been found to act on different cellular pathways. AEB has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. AEB has also been found to have anti-inflammatory properties by inhibiting the production of cytokines and chemokines. AEB has been found to inhibit the replication of viruses by inhibiting viral entry and viral replication.
Biochemical and Physiological Effects:
This compound has been found to have different biochemical and physiological effects. AEB has been found to inhibit the activity of enzymes, such as tyrosinase and acetylcholinesterase. AEB has also been found to have antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. AEB has been found to have neuroprotective properties by inhibiting apoptosis and reducing oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde in lab experiments is its unique chemical properties, which make it a potential candidate for drug development and material synthesis. AEB has also been found to have low toxicity, making it a safe compound for use in lab experiments. However, one of the limitations of using AEB in lab experiments is its low solubility in water, which may limit its applications in certain experiments.
Direcciones Futuras
There are different future directions for the use of 4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde in scientific research. One of the future directions is the development of new drugs for the treatment of cancer, inflammation, and viral infections. AEB can also be used in the development of new materials, such as polymers and coatings. Another future direction is the investigation of the mechanism of action of AEB, which can lead to the discovery of new cellular pathways and drug targets. Finally, the synthesis of new derivatives of AEB can lead to the discovery of compounds with enhanced properties and applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in different fields. AEB has been found to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a potential candidate for drug development. AEB has also been found to have unique chemical properties, making it a potential candidate for material synthesis. The investigation of the mechanism of action of AEB and the synthesis of new derivatives can lead to the discovery of new cellular pathways and drug targets.
Métodos De Síntesis
There are different methods for synthesizing 4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde, but the most common one is the reaction of 3-ethoxybenzaldehyde with 2-(2-allylphenoxy)ethanol in the presence of a catalyst. The reaction is carried out under reflux in anhydrous conditions, and the product is isolated through recrystallization.
Aplicaciones Científicas De Investigación
4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzaldehyde has been found to have potential applications in different fields of scientific research. One of the most significant applications of AEB is in the development of new drugs for the treatment of various diseases. AEB has been found to have anti-cancer, anti-inflammatory, and anti-viral properties, making it a potential candidate for drug development. AEB has also been used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Propiedades
IUPAC Name |
3-ethoxy-4-[2-(2-prop-2-enylphenoxy)ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-3-7-17-8-5-6-9-18(17)23-12-13-24-19-11-10-16(15-21)14-20(19)22-4-2/h3,5-6,8-11,14-15H,1,4,7,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYZTFNBYZJOFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCCOC2=CC=CC=C2CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B4949292.png)
![1,2-dichloro-3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4949294.png)
![N,N'-[(4-chlorophenyl)methylene]bisacrylamide](/img/structure/B4949296.png)
![4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine](/img/structure/B4949300.png)


![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)methanamine](/img/structure/B4949318.png)


![6-[2-(allyloxy)benzyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane](/img/structure/B4949335.png)
![3-[4-(3,4-dihydro-2(1H)-isoquinolinyl)-4-oxobutyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4949347.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanamide](/img/structure/B4949361.png)
![17-(2-bromophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4949370.png)
![6-methyl-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4949375.png)
